

# diroximel fumarate chemical structure and solubility profile

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Diroximel Fumarate**: Chemical Structure and Solubility Profile

#### Introduction

**Diroximel fumarate**, marketed under the brand name Vumerity, is an oral prodrug used for the treatment of relapsing forms of multiple sclerosis (MS).[1] It is rapidly converted in the body to its active metabolite, monomethyl fumarate (MMF), which is also the active metabolite of dimethyl fumarate (DMF).[2][3] The formulation of **diroximel fumarate** was designed to have a distinct chemical structure that may lead to a different gastrointestinal tolerability profile compared to DMF.[4] This technical guide provides a detailed overview of the chemical structure and solubility characteristics of **diroximel fumarate**, intended for researchers, scientists, and professionals in drug development.

# **Chemical Structure and Properties**

**Diroximel fumarate** is a white to off-white powder. Chemically, it is an ester that links monomethyl fumarate with a hydroxyethyl succinimide moiety. This structure is achiral and the double bond of the fumarate portion has an E configuration. Upon oral administration, it is not present in the bloodstream, as it is rapidly cleaved by esterases in the gastrointestinal tract and blood to yield the active metabolite MMF and an inactive metabolite, hydroxyethyl succinimide (HES).

**Key Chemical Identifiers:** 



• IUPAC Name: 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate

Molecular Formula: C11H13NO6

Molecular Weight: 255.22 g/mol

CAS Number: 1577222-14-0

SMILES: COC(=0)/C=C/C(=0)OCCN1C(=0)CCC1=0

InChlKey: YIMYDTCOUQIDMT-SNAWJCMRSA-N

The diagram below illustrates the key functional components of the **diroximel fumarate** molecule.



Click to download full resolution via product page

Caption: Functional components of Diroximel Fumarate.

#### **Metabolism and Mechanism of Action**

**Diroximel fumarate** is a prodrug that undergoes rapid presystemic hydrolysis by esterases to form its active metabolite, MMF, and an inactive metabolite, HES. The therapeutic effects in MS are mediated by MMF.

The precise mechanism of action of MMF in MS is not fully understood, but it is known to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes in response to oxidative stress. The activation of this pathway is thought to result in anti-inflammatory and neuroprotective effects.





Click to download full resolution via product page

**Caption:** Metabolic and signaling pathway of **Diroximel Fumarate**.

## **Solubility Profile**

The solubility of a drug substance is a critical physicochemical property that influences its dissolution rate and bioavailability. **Diroximel fumarate** is described as a white, solid powder. Its solubility has been characterized in various aqueous and organic solvents. The reported values can vary between sources, which may be attributable to differences in experimental conditions such as temperature, pH, and the specific analytical method used.

#### **Quantitative Solubility Data**

The following table summarizes the reported solubility data for **diroximel fumarate** in different solvents.



| Solvent System          | Reported Solubility           | Reference(s) |
|-------------------------|-------------------------------|--------------|
| Water                   | Slightly Soluble (1-10 mg/mL) |              |
| Water                   | 3 mg/mL                       | _            |
| Water                   | ≥ 10 mg/mL                    | _            |
| Ethanol                 | Slightly Soluble              | _            |
| Ethanol                 | 6 - 9 mg/mL                   | _            |
| Methanol                | Slightly Soluble              | _            |
| Acetonitrile            | Freely Soluble                | _            |
| DMSO                    | ~10 mg/mL                     | _            |
| DMSO                    | 51 mg/mL                      | _            |
| DMSO                    | 125 mg/mL                     | _            |
| Dimethylformamide (DMF) | ~10 mg/mL                     | _            |
| DMSO:PBS (1:3, pH 7.2)  | ~0.25 mg/mL                   | _            |

Note: "Slightly soluble" is qualitatively defined in pharmacopeial terms, often corresponding to a range of 1-10 mg/mL. The notation "≥" indicates that saturation was not reached at the specified concentration.

### **Experimental Protocols for Solubility Determination**

The determination of thermodynamic solubility is a fundamental experiment in drug development. The shake-flask method is the gold-standard technique for this purpose due to its reliability for compounds with low to moderate solubility.

#### **Shake-Flask Method Protocol**

The general protocol for determining the equilibrium solubility of **diroximel fumarate** using the shake-flask method is as follows:







- Preparation: An excess amount of solid diroximel fumarate is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., a glass vial). The presence of excess solid is crucial to ensure that a saturated solution is achieved.
- Equilibration: The container is agitated in a temperature-controlled environment (e.g., a shaker bath set to 25°C or 37°C) for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours, during which the concentration of the dissolved drug in the solvent becomes constant.
- Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., 0.22 μm PVDF or PTFE) to remove any remaining solid particles.
- Analysis: The concentration of diroximel fumarate in the clear, saturated filtrate is
  determined using a validated analytical method. Reverse-Phase High-Performance Liquid
  Chromatography (RP-HPLC) with UV detection is a common and reliable technique for this
  purpose. A standard calibration curve is used to quantify the drug concentration accurately.





Click to download full resolution via product page

**Caption:** Experimental workflow for the Shake-Flask solubility method.

#### **Considerations for Solution Preparation**

For compounds like **diroximel fumarate** that are sparingly soluble in aqueous buffers, a common practice involves first dissolving the compound in a small amount of a water-miscible organic solvent, such as DMSO, before diluting it with the aqueous buffer. When preparing stock solutions, especially in hygroscopic solvents like DMSO, it is recommended to use fresh, anhydrous solvent, as absorbed moisture can reduce the compound's solubility. For in vivo studies, complex vehicle systems such as co-solvent mixtures (e.g., DMSO, PEG300, Tween-80) or cyclodextrin-based formulations may be required to achieve the desired concentration.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Diroximel fumarate Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [diroximel fumarate chemical structure and solubility profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607131#diroximel-fumarate-chemical-structure-and-solubility-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com